(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride
CAS No.: 1158460-82-2
VCID: VC2068494
Molecular Formula: C8H14ClNOS
Molecular Weight: 207.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is an organic compound with the molecular formula C11H15ClN2O. It belongs to the class of amines and is characterized by the presence of both methoxyethyl and thiophen-2-ylmethyl groups attached to the nitrogen atom. This compound is of interest in various scientific research fields due to its unique chemical properties and potential biological activities. Synthesis MethodsThe synthesis of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in organic solvents like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography. Chemical ReactionsThis compound undergoes various chemical reactions:
Biological and Medicinal Applications(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is utilized in biological research for developing biochemical assays and modifying biomolecules. Its potential therapeutic properties make it a precursor in synthesizing pharmaceutical compounds, particularly for diseases like tuberculosis and leishmaniasis. Case Study: Tuberculosis Treatment DevelopmentRecent research highlights the compound's utility in developing new treatments for tuberculosis. Inhibitors targeting the Pks13 enzyme, essential for Mycobacterium tuberculosis survival, have been derived from structurally related compounds. These inhibitors show significant antitubercular activity with improved selectivity profiles compared to existing treatments. Case Study: Leishmania InhibitionThienopyrimidine inhibitors derived from similar compounds have shown modest activity against Leishmania donovani with excellent selectivity for Leishmania N-myristoyltransferase over human counterparts, indicating potential as therapeutic agents against leishmaniasis . Comparison with Similar Compounds
The combination of methoxyethyl and thiophen-2-ylmethyl groups in (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride imparts distinct chemical properties and reactivity compared to similar compounds. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1158460-82-2 | |||||||||||||||
Product Name | (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride | |||||||||||||||
Molecular Formula | C8H14ClNOS | |||||||||||||||
Molecular Weight | 207.72 g/mol | |||||||||||||||
IUPAC Name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |||||||||||||||
Standard InChI | InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H | |||||||||||||||
Standard InChIKey | MGHBCAIDWSQUSM-UHFFFAOYSA-N | |||||||||||||||
SMILES | COCCNCC1=CC=CS1.Cl | |||||||||||||||
Canonical SMILES | COCCNCC1=CC=CS1.Cl | |||||||||||||||
PubChem Compound | 17294507 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume